molecular formula C20H24N6O2 B2757249 3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one CAS No. 1903290-44-7

3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2757249
CAS No.: 1903290-44-7
M. Wt: 380.452
InChI Key: AGUCNWBFXZMQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one features a hybrid structure combining a 1,2,4-triazolo[4,3-a]pyrazine core, a piperazine linker, and a propan-1-one moiety substituted with a 2-methoxyphenyl group.

  • Triazolopyrazine ring: Known for interactions with adenosine receptors (e.g., A1/A2A) due to its nitrogen-rich heterocycle .
  • Piperazine linker: Enhances solubility and serves as a flexible spacer for receptor binding .
  • 2-Methoxyphenyl group: Electron-donating substituents like methoxy are common in CNS-active compounds, influencing pharmacokinetics and target engagement .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-15-22-23-20-19(21-9-10-26(15)20)25-13-11-24(12-14-25)18(27)8-7-16-5-3-4-6-17(16)28-2/h3-6,9-10H,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUCNWBFXZMQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-Methoxyphenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one is a synthetic derivative of the triazolo[4,3-a]pyrazine class. This compound has garnered attention due to its potential biological activities, including antibacterial and anticancer properties. The following sections will detail its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H22_{22}N4_{4}O
  • Molecular Weight : 306.39 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds related to the triazolo[4,3-a]pyrazine scaffold. For instance, a study highlighted that various derivatives exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Specifically, compounds with a similar structural framework showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A3216
Compound B6432
3-(2-Methoxyphenyl)-...TBDTBD

Anticancer Activity

The anticancer potential of triazolo derivatives has also been explored. A related compound demonstrated significant inhibition against the HCT116 cancer cell line using the MTT assay. The results indicated that structural modifications could enhance cytotoxicity against cancer cells, suggesting that the incorporation of the triazolo moiety is beneficial for anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the triazolo[4,3-a]pyrazine scaffold can significantly influence biological activity. For example:

  • Electron-donating groups on the phenyl ring enhance antibacterial activity.
  • Aliphatic chains at certain positions improve cell permeability and overall bioactivity.

These insights suggest that optimizing substituents could lead to more potent derivatives in drug development efforts.

Case Studies and Research Findings

Several research articles have contributed to understanding the biological activities of compounds within this class:

  • Antibacterial Evaluation : A study synthesized various triazolo[4,3-a]pyrazine derivatives and assessed their antibacterial properties using microbroth dilution methods. The findings indicated a promising antibacterial profile for several compounds .
  • Anticancer Screening : Another investigation focused on synthesizing new analogs of triazolo derivatives and evaluating their anticancer effects against different cancer cell lines. Results showed significant growth inhibition in specific cancer types, emphasizing the therapeutic potential of these compounds .

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Pyrazoline derivatives (e.g., 1h) achieve higher yields (80–85%) via chalcone-hydrazine condensations compared to pyrazole analogs (45% yield in ). Triazolopyrazine synthesis (e.g., compound 21) often requires longer reaction times (24–48 hours) for benzylation .
  • Substituent Effects : The 2-methoxyphenyl group in the target compound may confer distinct steric/electronic properties compared to 4-methoxyphenyl analogs (e.g., 1h, ). The latter’s para-substitution allows planar aromatic stacking, whereas ortho-substitution introduces torsional strain (e.g., dihedral angles >48° in pyrazole derivatives ).

Pharmacological and Physicochemical Trends

Table 2: Pharmacological and Property Trends
Compound Class Pharmacological Target Key Data/Findings Reference
Triazolo[4,3-a]pyrazines Adenosine A1/A2A receptors Sub-nanomolar affinity with benzylpiperazine (e.g., compound 21) [3]
Pyrazolines (e.g., 1h) COX-2 inhibition Moderate anti-inflammatory activity (IC50 ~10 µM) [1]
Spiro-diazaspirodecane (e.g., 13) Serotonin/dopamine receptors High selectivity for 5-HT1A (Ki < 50 nM) [2]
Pyrazoles (e.g., ) Antimicrobial MIC 8–16 µg/mL against S. aureus [4]

Key Insights :

  • Receptor Binding: The target compound’s piperazine linker and triazolopyrazine core align with adenosine receptor ligands (e.g., compound 21), where bulky substituents (e.g., benzyl) enhance potency . The 3-methyl group may reduce metabolic degradation compared to unsubstituted analogs.
  • Solubility and Bioavailability : Piperazine-containing compounds (e.g., target, compound 13) exhibit improved aqueous solubility vs. purely aromatic systems (e.g., pyrazoles in ). The 2-methoxyphenyl group may lower logP relative to 4-substituted analogs, balancing lipophilicity for CNS penetration.

Structure-Activity Relationship (SAR) Highlights

Triazolo[4,3-a]pyrazine Core: 8-Amino substitution (compound 21) enhances adenosine receptor affinity by forming H-bonds with extracellular residues . 3-Methyl group (target compound) likely improves metabolic stability compared to hydrogen-bearing analogs.

Piperazine Linker :

  • N-Benzylation (compound 21) increases lipophilicity, favoring blood-brain barrier penetration .
  • Spirocyclic systems (compound 13) restrict conformational flexibility, enhancing receptor selectivity .

Aryl Substituents :

  • Ortho vs. para methoxy : 2-Methoxyphenyl (target) may reduce off-target effects compared to 4-methoxyphenyl derivatives (e.g., 1h) due to steric hindrance .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Anhydrous dioxane or DMF enhances reactivity for piperazine coupling .
  • Catalysts : Pd/C or CuI improves yield in cross-coupling steps .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization (e.g., 2-methoxyethanol) isolates high-purity products .

Which analytical techniques are critical for characterizing this compound, and how are they applied?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the triazolo-pyrazine core and methoxyphenyl substituents. For example, δ 3.66 ppm (s, 3H) in 1H-NMR corresponds to methoxy protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 429.484 for a related triazolopyrimidine derivative) .
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Q. Methodological Considerations :

  • Sample preparation : Dissolve in DMSO-d6 for NMR to avoid solvent interference .
  • Fragmentation patterns : MS/MS analysis distinguishes positional isomers of triazolo-pyrazine derivatives .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question
Discrepancies often arise due to:

  • Structural variations : Substitution patterns (e.g., 2-methoxy vs. 4-methoxy phenyl) alter receptor binding. For example, 2-methoxy groups enhance adenosine A2A receptor affinity compared to 4-methoxy analogs .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times affect IC50 values .

Q. Resolution Strategies :

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. isopropyl on the triazole ring) and compare activities .
  • Standardized protocols : Use radioligand binding assays (e.g., [3H]CGS21680 for A2A receptors) with controlled ATP levels .

What experimental designs are recommended for studying this compound’s interactions with adenosine receptors?

Advanced Research Question

  • In vitro binding assays :
    • Radioligand displacement : Use [3H]NECA for A1/A2A receptor affinity screening (Kd values < 100 nM indicate high potency) .
    • cAMP modulation : Measure cAMP accumulation in transfected cells (e.g., A2A receptor-coupled HEK293) to assess agonist/antagonist profiles .
  • Mutagenesis studies : Identify key binding residues (e.g., His264 in A2A) via site-directed mutagenesis to elucidate interaction mechanisms .

Q. Data Interpretation :

  • Schild analysis : Determine antagonist potency (pA2 values) using concentration-response curves .

What challenges exist in translating in vitro activity of this compound to in vivo models, and how can they be addressed?

Advanced Research Question
Challenges :

  • Poor bioavailability : High molecular weight (>400 Da) and lipophilicity (LogP > 3) limit absorption .
  • Metabolic instability : Piperazine and triazole moieties are prone to CYP450-mediated oxidation .

Q. Mitigation Strategies :

  • Prodrug design : Introduce ester groups (e.g., acetylated piperazine) to enhance solubility .
  • Pharmacokinetic (PK) studies : Use LC-MS/MS to monitor plasma concentrations in rodent models after oral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.